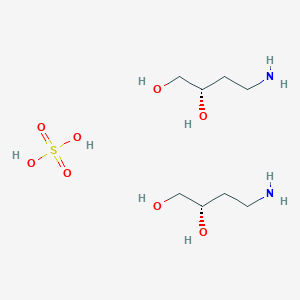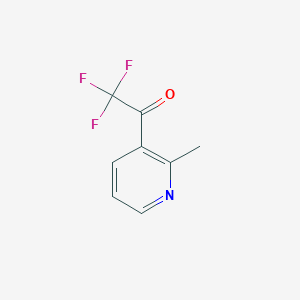
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a pyridine ring substituted with a methyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to target proteins, potentially inhibiting their activity and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl ring instead of a pyridine ring.
2,2,2-Trifluoro-1-(2-chlorophenyl)-ethanone: Contains a chlorophenyl group instead of a methylpyridinyl group.
2,2,2-Trifluoro-1-(4-methylphenyl)-ethanone: Features a methylphenyl group instead of a methylpyridinyl group.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other trifluoromethyl ketones may not be as effective.
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4H,1H3 |
Clave InChI |
PTYVSDWYOJJXAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
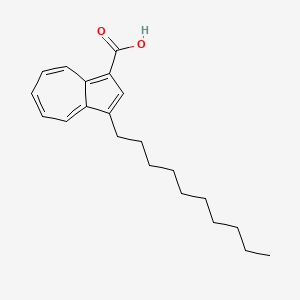
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
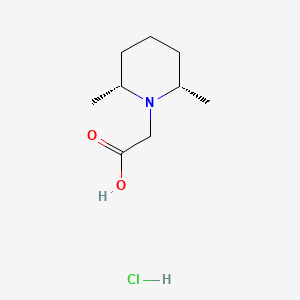
![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)
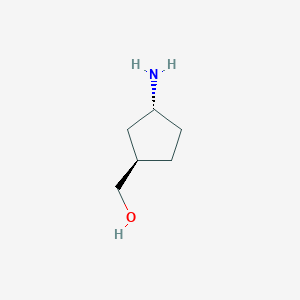
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
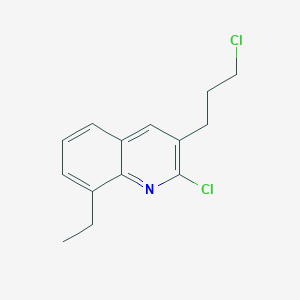
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)

